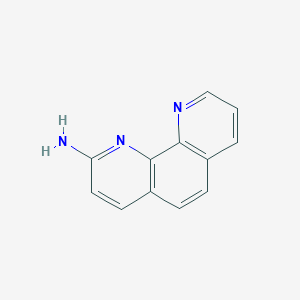

1,10-Phenanthrolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthrolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYBVYAVVFLHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357154 | |

| Record name | 1,10-phenanthrolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-18-2 | |

| Record name | 1,10-phenanthrolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of 1,10 Phenanthroline As a Fundamental Heterocyclic Building Block

1,10-Phenanthroline (B135089) (phen) stands as a cornerstone in heterocyclic chemistry, prized for its robust and rigid structure. rsc.orgacs.org This aromatic compound, featuring two nitrogen atoms at positions 1 and 10, is a classic bidentate ligand known for its exceptional ability to form stable complexes with a wide array of metal ions. acs.orgresearchgate.net This chelating property is a key reason for its extensive use in coordination chemistry, where it serves as a fundamental building block for constructing complex molecular architectures. rsc.orgresearchgate.net The planar nature of the phenanthroline molecule also facilitates its interaction with other molecules, a property exploited in various applications. rsc.org

The versatility of 1,10-phenanthroline extends beyond coordination chemistry. It is a crucial precursor in the synthesis of a multitude of derivatives with tailored properties. google.comchim.it The strategic functionalization of the phenanthroline core allows for the fine-tuning of its electronic and steric characteristics, leading to applications in fields such as catalysis, materials science, and medicinal chemistry. researchgate.netchim.itrsc.org For instance, its derivatives have been investigated for their roles as DNA intercalators, sensors for various ions and molecules, and as components in luminescent materials and solar cells. acs.orgnih.govchim.it

The synthesis of 1,10-phenanthroline itself can be achieved through methods like the Skraup reaction, which involves the reaction of glycerol (B35011) with o-phenylenediamine. wikipedia.org The reactivity of the phenanthroline ring allows for various chemical modifications, including oxidation, reduction, and substitution reactions, further expanding its utility as a versatile building block.

Significance of Amino Functionalization on the 1,10 Phenanthroline Core

The introduction of an amino group onto the 1,10-phenanthroline (B135089) core, particularly at the 2-position to form 1,10-phenanthrolin-2-amine, dramatically alters the chemical properties and reactivity of the parent molecule. This amino-functionalization is a critical strategy for creating new derivatives with enhanced or entirely new functionalities. google.com

The presence of the active amino group (-NH2) provides a reactive site for a variety of subsequent chemical transformations. google.com This allows for the attachment of other functional groups, opening up pathways to synthesize a diverse range of more complex molecules. google.com For example, the amino group can undergo condensation reactions, such as with aldehydes, to form imine ligands. mdpi.com This versatility makes amino-phenanthrolines valuable intermediates in organic synthesis. google.com

From an electronic perspective, the amino group is an electron-donating group. Its presence on the phenanthroline ring increases the electron density of the aromatic system. rsc.org This modification can influence the ligand's coordination properties, affecting the stability and reactivity of its metal complexes. The increased electron-donating capacity can be particularly beneficial in the development of electron-rich ligands for catalysis and materials science. rsc.org

Overview of Research Trajectories for 1,10 Phenanthrolin 2 Amine Derivatives

Novel Synthetic Routes for this compound

Recent advancements have led to the development of innovative and efficient methods for synthesizing this compound, overcoming the limitations of previous techniques.

A novel synthetic pathway for this compound begins with the parent compound, 1,10-phenanthroline. google.com This method involves a sequence of an amino oxidation reaction, a substitution reaction, and an elimination reaction on the aromatic nucleus to yield the final product. google.com The process starts with the oxidation of 1,10-phenanthroline (Compound I) using an oxidant like hydrogen peroxide to form an intermediate (Compound II). google.com This is followed by a substitution reaction where Compound II is dissolved in an organic solvent with an alkylamine (RNH2, where R is a C1-C4 alkyl group) under the catalysis of p-toluenesulfonic anhydride (B1165640) to produce Compound III. google.com The final step is an elimination reaction to yield this compound (Compound IV). google.com

Reaction Pathway Overview

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Amino Oxidation | 1,10-Phenanthroline (I) | Hydrogen Peroxide | Intermediate Compound II |

| 2. Substitution | Compound II, RNH₂ | p-Toluenesulfonic anhydride, organic solvent | Intermediate Compound III |

| 3. Elimination | Compound III | - | this compound (IV) |

Amino Oxidation, Substitution, and Elimination Reaction Pathways

Synthesis of Substituted Bis-1,10-Phenanthrolines and Macrocyclic Derivatives

The functionalization of the 1,10-phenanthroline scaffold allows for the creation of larger, more complex structures with tailored properties, such as bis-phenanthrolines and macrocycles.

An amino-substituted-2,2′-bis-1,10-phenanthroline has been successfully prepared through displacement reactions. researchgate.net The synthesis involves the reaction of 2-chloro- or 2,9-dichloro-1,10-phenanthroline (B1330746) with N,N-dimethylethylenediamine, which results in the corresponding amine and diamino analogues. researchgate.net This approach provides a regioselective method for preparing amino-substituted bis-2,2′-1,10-phenanthroline derivatives. researchgate.net

Significant research has been dedicated to the synthesis of macrocyclic 1,10-phenanthroline-2,9-diamides. These compounds are often prepared by reacting acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with amines like piperazine. mdpi.comnih.gov This reaction typically produces 24-membered macrocycles in good yields. mdpi.comnih.gov New macrocyclic derivatives containing two phenanthroline cores within their structure have also been synthesized and confirmed using NMR spectroscopy and other methods. grafiati.comclinpractice.ru The extraction properties of these diamides can be fine-tuned by altering the structure of the diamide (B1670390) fragments or by modifying the phenanthroline core itself. mdpi.com

Examples of Synthesized Macrocyclic Derivatives

| Starting Material | Amine Reagent | Product Type | Reference |

|---|---|---|---|

| 1,10-Phenanthroline-2,9-dicarboxylic acid acyl chlorides | Piperazine | 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides | mdpi.comnih.gov |

Preparation of 2'-Amino-Substituted-Bis-1,10-Phenanthroline

Functionalization Strategies at Diverse Positions of the 1,10-Phenanthroline Core

The introduction of functional groups at various positions on the 1,10-phenanthroline core is a key strategy for tuning the properties of the resulting compounds. researchgate.netresearchgate.net One of the most common methods for functionalization is the use of transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This approach utilizes readily available halogenated derivatives of 1,10-phenanthroline and allows for the introduction of a wide variety of substituents. researchgate.netresearchgate.net However, a significant challenge is that phenanthroline derivatives can chelate the metal catalyst, potentially inhibiting the reaction. researchgate.netresearchgate.net

Other functionalization strategies include:

Direct C-H Functionalization: A metal- and light-free C-H carbamoylation of phenanthroline has been developed, offering a direct and scalable route to 2,9-dicarbamoylated phenanthrolines. acs.org

Oxidation: The parent 1,10-phenanthroline can be oxidized with agents like peroxomonosulfate ion in an acidic aqueous solution to produce mono-N-oxides in high yields. mdpi.com The pH-dependent nature of this reaction prevents the formation of di-N-oxides. mdpi.com

Substitution on Pre-functionalized Cores: The introduction of chloro atoms at the 4 and 7 positions opens up possibilities for further functionalization through nucleophilic substitution, leading to the synthesis of 4,7-diamino-1,10-phenanthrolines. mdpi.com

Multicomponent Reactions: A one-pot method catalyzed by mixed acids can be used to synthesize 4,7-dibromoaryl-1,10-phenanthroline derivatives starting from 1-bromoaryl-3-chloroacetone and o-phenylenediamine. sioc-journal.cn

The ease of functionalization allows for precise control over the ligand environment, which is crucial for applications ranging from catalysis to materials science. researchgate.net

Synthesis of 2-Aminomethyl-1,10-Phenanthroline as a Versatile Synthon

For instance, 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives can be synthesized from the corresponding dialdehyde (B1249045). This involves a reductive amination where the dialdehyde is first reacted with a suitable amine to form an imine, which is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the final aminomethyl product. nih.gov

Preparation of 2,9-Disubstituted-1,10-Phenanthroline Derivatives

The 2- and 9-positions of the 1,10-phenanthroline ring are particularly amenable to substitution, allowing for the creation of a wide range of derivatives with tailored properties.

Imine and Amine Moieties: The synthesis of 2,9-disubstituted imine and amine derivatives often starts from 1,10-phenanthroline-2,9-dicarboxaldehyde. The dialdehyde can be prepared by the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using selenium dioxide. asianpubs.orgresearchgate.net The subsequent condensation of the dialdehyde with various primary amines yields the corresponding di-imine derivatives. nih.gov These imines can then be reduced to the corresponding amines using a reducing agent like sodium borohydride. nih.gov A series of 2,9-bis[(substituted-aminomethyl)phenyl]-4,7-phenyl-1,10-phenanthroline derivatives have been synthesized using this approach. nih.gov The initial step is the formation of the imine by reacting 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline with a dialkylamine in the presence of molecular sieves. nih.gov The subsequent reduction with sodium borohydride affords the desired amine derivatives in good yields. nih.gov

Amide Moieties: 2,9-Diamido-1,10-phenanthroline derivatives can be prepared from 4,7-dihalogenated 1,10-phenanthroline-2,9-dicarboxylic acids. rsc.org The hydrolysis of these dihalogenated diamides in an acidic medium leads to the formation of 4,7-oxygenated derivatives, which can exist in different tautomeric forms. rsc.org

Triazole Moieties: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful tool for synthesizing 2,9-bis(triazolyl)-1,10-phenanthroline derivatives. A hydrophilic 2,9-bis-triazolyl-1,10-phenanthroline ligand, BTrzPhen-tetraol, has been synthesized via a metal- and chromatography-free pathway. rsc.org This synthesis involves the reaction of 2,9-bis(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline with hydrochloric acid to deprotect the diol functionalities. rsc.org

Thiosemicarbazone Moieties: 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) is synthesized by the reaction of 1,10-phenanthroline-2,9-dicarboxaldehyde with thiosemicarbazide (B42300) in ethanol (B145695) under reflux conditions, often with an acid catalyst. asianpubs.orgmdpi.com This reaction proceeds in good yield and provides a multidentate ligand with both nitrogen and sulfur donor atoms. asianpubs.org

Phenylthiazole Moieties: Thiosemicarbazone derivatives of 1,10-phenanthroline can serve as precursors for the synthesis of other heterocyclic systems. For example, 2,9-bis((E)-(2-(4-phenylthiazol-2-yl)hydrazineylidene)methyl)-1,10-phenanthroline can be synthesized by reacting 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) with 2-bromoacetophenone (B140003) in ethanol under reflux. mdpi.com This reaction provides a route to more complex and rigid ligand structures. mdpi.com

Table 1: Synthesis of 2,9-Disubstituted-1,10-Phenanthroline Derivatives

| Derivative Type | Starting Material | Key Reagents | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Imine | 1,10-Phenanthroline-2,9-dicarboxaldehyde | Primary Amine | Condensation | 93-98 | nih.gov |

| Amine | 2,9-Di-imine-1,10-phenanthroline | Sodium Borohydride | Reduction | 71 | nih.gov |

| Amide | 4,7-Dihalogenated-1,10-phenanthroline-2,9-diamide | Acid | Hydrolysis | - | rsc.org |

| Triazole | 2,9-Diazido-1,10-phenanthroline | Terminal Alkyne, Cu(I) catalyst | Cycloaddition | 87 | rsc.org |

| Thiosemicarbazone | 1,10-Phenanthroline-2,9-dicarboxaldehyde | Thiosemicarbazide | Condensation | 81 | mdpi.com |

| Phenylthiazole | 1,10-Phenanthroline-2,9-dithiosemicarbazone | 2-Bromoacetophenone | Cyclization | 75 | mdpi.com |

Synthesis of Schiff Bases Derived from 1,10-Phenanthroline-2,9-Dicarboxaldehyde

Schiff bases derived from 1,10-phenanthroline-2,9-dicarboxaldehyde are an important class of ligands due to their synthetic versatility and coordination properties. The general synthesis involves the condensation of the dialdehyde with a primary amine. scirp.orgtandfonline.com These reactions are typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a strong acid like sulfuric acid. scirp.org A variety of amines can be used, including those containing additional donor atoms like sulfur, leading to multidentate ligands. scirp.orgscirp.org For instance, new Schiff bases have been synthesized by condensing the dialdehyde with sulfur-containing amines like 2-mercaptoaniline, S-alkyl/aryl dithiocarbazates, and thiosemicarbazide. scirp.orgscirp.org The reaction of 1,10-phenanthroline-2,9-dicarboxaldehyde with 2-mercaptoethylamine initially leads to the formation of a thiazolidine (B150603) derivative, which can rearrange to the tautomeric Schiff base upon coordination to a metal ion. tandfonline.comtandfonline.com

Development of Chiral 1,10-Phenanthroline Ligands

The development of chiral 1,10-phenanthroline ligands is of significant interest for applications in asymmetric catalysis. nih.gov Several strategies have been developed to introduce chirality into the phenanthroline framework.

One approach involves the use of the Friedländer condensation, a classic method for quinoline (B57606) synthesis. This has been adapted for the one-step synthesis of chiral [x,y-b]-cycloalkeno-condensed phenanthrolines from cyclic ketones derived from the chiral pool and 8-amino-7-quinolinecarbaldehyde. acs.org This method is versatile and allows for the preparation of phenanthroline derivatives that are not easily accessible by other routes. acs.org

Another powerful strategy is to append chiral moieties to the phenanthroline core. For example, novel chiral multidentate ligands have been designed and synthesized from 1,10-phenanthroline and amino acids. thieme-connect.com This approach allows for the introduction of stereogenic centers in close proximity to the coordinating nitrogen atoms of the phenanthroline ring. thieme-connect.com The synthesis of these ligands can be achieved through various coupling reactions, followed by deprotection steps if necessary. thieme-connect.com

Aza-Bridged Bisphenanthrolinyl Platinum(II) Complex Synthesis

The synthesis of aza-bridged bisphenanthrolinyl ligands and their subsequent complexation with platinum(II) has not been extensively detailed in the provided context. However, the general principle for creating binuclear complexes involves the synthesis of a bridging ligand that can coordinate to two metal centers. In the case of aza-bridged bisphenanthroline ligands, this would involve linking two phenanthroline units via a nitrogen-containing linker. The synthesis of such ligands would likely involve the functionalization of the phenanthroline rings with groups amenable to coupling reactions to introduce the aza-bridge. Once the ligand is synthesized, its reaction with a suitable platinum(II) precursor, such as K₂PtCl₄, would lead to the formation of the desired bisphenanthrolinyl platinum(II) complex. The stoichiometry and reaction conditions would need to be carefully controlled to ensure the formation of the desired bridged complex.

Catalytic and Microwave-Assisted Synthetic Approaches

Microwave-Enhanced Synthesis of 1,10-Phenanthroline Schiff Bases

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. derpharmachemica.com The synthesis of Schiff bases from 1,10-phenanthroline-2,9-dicarboxaldehyde and various amines has been shown to be significantly enhanced by microwave irradiation. scirp.orgscirp.org Compared to conventional heating methods, which often require several hours of reflux, microwave-assisted synthesis can reduce reaction times to a matter of minutes. scirp.orgmdpi.com In many cases, this also leads to an improvement in the reaction yield. scirp.orgmdpi.com For example, the synthesis of a Schiff base from the dialdehyde and 2-mercaptoaniline in ethanol gave a 67% yield after 3 hours of conventional heating, while the microwave-assisted method provided a 78% yield in just 15 minutes. researchgate.net This dramatic rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. derpharmachemica.com

Table 2: Comparison of Conventional vs. Microwave Synthesis of a 1,10-Phenanthroline Schiff Base

| Method | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | Ethanol | 3 hours | 67 | researchgate.net |

| Microwave | Ethanol | 15 minutes | 78 | researchgate.net |

| Conventional | Methanol | 3 hours | 54 | researchgate.net |

| Microwave | Methanol | 15 minutes | 50 | researchgate.net |

One-Pot Catalytic Routes for Substituted Phenanthroline Derivatives

One-pot catalytic reactions represent an efficient and atom-economical strategy for synthesizing complex molecular architectures like substituted 1,10-phenanthroline derivatives from simple precursors in a single reaction vessel. These methodologies are advantageous as they often reduce reaction times, minimize waste by avoiding the isolation of intermediates, and can lead to high yields of the desired products. tandfonline.comacs.org Various catalytic systems have been developed to facilitate the construction of the phenanthroline core or to functionalize it in a single pot.

A notable approach involves the three-component reaction of 1,10-phenanthroline-5,6-dione, various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgrjpbcs.com The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) as a catalyst under solvent-free, room temperature conditions has proven to be a simple and effective method for producing 2-aryl-substituted imidazo[4,5-f] tandfonline.commdpi.comphenanthrolines in excellent yields. semanticscholar.orgrjpbcs.com This protocol is operationally simple, avoids hazardous reagents, and is efficient for both electron-donating and electron-withdrawing substituents on the aromatic aldehyde. rjpbcs.com The reaction proceeds by grinding the components together, with a catalytic amount of SnCl₂·2H₂O (typically 10-15 mol%) being sufficient to drive the reaction to completion in a short time. rjpbcs.com

| Entry | Aldehyde Substituent (X) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 93 |

| 2 | 4-Cl | 3b | 91 |

| 3 | 4-OH | 3c | 90 |

| 4 | 4-NO₂ | 3d | 90 |

| 5 | 2-OH | 3e | 93 |

| 6 | 3-NO₂ | 3f | 89 |

| 7 | 2-NO₂ | 3g | 85 |

| 8 | 4-CN | 3h | 84 |

| 9 | 4-OCH₃ | 3i | 81 |

Another significant one-pot strategy is the acid-catalyzed synthesis of 4,7-diaryl-1,10-phenanthrolines. For instance, 4,7-dibromoaryl-1,10-phenanthroline derivatives have been obtained in yields up to 64% through a one-pot method starting from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, catalyzed by mixed acids. sioc-journal.cn

Furthermore, multicomponent reactions (MCRs) provide a powerful tool for the rapid assembly of phenanthroline derivatives. A four-component, one-pot condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate can produce substituted 1,10-phenanthrolines. tandfonline.com While this reaction can proceed under solvent- and catalyst-free conditions, particularly with microwave assistance, the use of ammonium acetate can be considered a mild Brønsted acid catalyst. tandfonline.com Similarly, pyrrolo[1,2-a] tandfonline.commdpi.comphenanthrolines have been synthesized in excellent yields via a one-pot, four-component reaction of 1,10-phenanthroline, aldehydes, malononitrile, and isocyanides without the need for an external catalyst. acs.orgmdpi.com

Palladium-catalyzed reactions are also pivotal in the one-pot functionalization of phenanthroline precursors. Sequential palladium-catalyzed processes, such as a Suzuki cross-coupling followed by a Buchwald-Hartwig amination, can be performed in a single pot to generate highly functionalized derivatives. acs.orgmdpi.com These methods offer a modular approach to complex phenanthrolines that are otherwise difficult to access. acs.orgmdpi.comrsc.org For example, the amination of bromo-substituted phenanthrolines is a key step that can be optimized within a one-pot sequence. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields in these transformations.

| Entry | Catalyst System (Pd/Ligand) | Base | Yield (%) |

|---|---|---|---|

| 1 | Pd(dba)₂ / BINAP | tBuONa | 30 |

| 2 | Pd(dba)₂ / BINAP | Cs₂CO₃ | <15 |

| 3 | Pd(dba)₂ / L5 Ligand | tBuONa | 60 |

| 4 | Pd(dba)₂ / L6 Ligand | tBuONa | 60 |

*Note: L5 and L6 are specific phosphine-based ligands used in the study.

These examples highlight the versatility of one-pot catalytic routes in the synthesis of a diverse array of substituted 1,10-phenanthroline derivatives, providing efficient pathways to novel compounds for various applications.

Fundamental Coordination Principles of this compound as a Ligand

Bidentate N,N Chelating Properties of the 1,10-Phenanthroline Core

The 1,10-phenanthroline (phen) framework is a well-established bidentate N,N-chelating ligand in coordination chemistry. taylorandfrancis.comresearchgate.net Its two nitrogen atoms are ideally positioned to coordinate with a single metal ion, forming a stable five-membered chelate ring. taylorandfrancis.com This inherent structural feature is the primary driver of its strong binding affinity for a multitude of transition metals. wikipedia.org The rigidity of the phenanthroline system contributes to the pre-organization of the ligand, reducing the entropic penalty upon complexation and enhancing the stability of the resulting metal complexes. rsc.org This pre-organized nature makes phenanthroline-based ligands, including this compound, highly effective in forming stable coordination compounds. osti.gov The planarity of the aromatic structure also allows for π-π stacking interactions, which can further stabilize the crystal lattice of its metal complexes. nih.gov

Ligand Design for Selective Metal Ion Complexation

The design of ligands for the selective complexation of specific metal ions is a significant area of research. The 1,10-phenanthroline scaffold serves as a versatile platform for creating such selective ligands. uncw.edu By introducing various functional groups onto the phenanthroline ring, it is possible to modulate the ligand's electronic and steric properties, thereby fine-tuning its affinity for different metal ions. rsc.org

For instance, the introduction of donor groups at the 2 and 9 positions of the phenanthroline ring can create a more convergent binding cavity, enhancing selectivity for certain metal ions. osti.gov The stability of complexes formed with 2,9-disubstituted phenanthroline ligands can be influenced by steric hindrance between the substituents. This steric factor can be exploited to achieve selectivity between metal ions of different sizes. rsc.org The development of preorganized ligands, where the donor atoms are already in a favorable conformation for binding, is a key strategy for achieving high metal ion selectivity. uncw.edu

Complexes with Transition Metal Ions

This compound and its derivatives form a wide range of complexes with transition metal ions. These complexes exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion, the specific ligand, and the presence of other co-ligands.

Formation of Iron(II) and Cobalt(II) Complexes with 1,10-Phenanthrolin-2-yl(pyridin-2-yl)amine

The ligand 1,10-phenanthrolin-2-yl(pyridin-2-yl)amine, a derivative of this compound, acts as a tridentate chelating agent. publish.csiro.aumst.edu This ligand has been shown to form low-spin complexes with iron(II) in both its neutral and deprotonated forms. publish.csiro.aumst.edu In contrast, the bis(ligand) cobalt(II) complex is high-spin. publish.csiro.aumst.edu Spectroscopic data, including electronic and Mössbauer spectra, suggest that the metal ion environment in these complexes is less distorted compared to those of the analogous ligand, terpyridine. This difference is attributed to the presence of a six-membered chelate ring in the complexes of 1,10-phenanthrolin-2-yl(pyridin-2-yl)amine. publish.csiro.aumst.edu The study of such complexes provides insights into how modifications to the phenanthroline backbone can influence the spin state and coordination geometry of the resulting metal complexes. academie-sciences.frrsc.org

| Metal Ion | Ligand | Spin State |

| Iron(II) | 1,10-Phenanthrolin-2-yl(pyridin-2-yl)amine | Low-spin |

| Cobalt(II) | 1,10-Phenanthrolin-2-yl(pyridin-2-yl)amine | High-spin |

Mixed Ligand Complexes with Other Bioactive Components (e.g., Penicillin G Procaine (B135), Schiff Bases)

The synthesis of mixed ligand complexes, where a metal ion is coordinated to 1,10-phenanthroline and another bioactive ligand, is a strategy to develop new compounds with potentially enhanced biological properties.

Penicillin G Procaine: Mixed ligand complexes of transition metals like Ni(II), Zn(II), Mn(II), and Co(II) have been synthesized with 1,10-phenanthroline and penicillin G procaine. chemrj.orgresearchgate.net In these complexes, 1,10-phenanthroline acts as a bidentate ligand, coordinating through its two nitrogen atoms. chemrj.org Spectroscopic studies suggest that penicillin G procaine coordinates through the nitrogen of the secondary amine and the sulfur atom. chemrj.org The resulting complexes are proposed to have a six-coordinate geometry. chemrj.orgresearchgate.net

Schiff Bases: 1,10-phenanthroline has also been used as a co-ligand in the formation of mixed ligand complexes with various Schiff bases. eurjchem.comresearchgate.netwisdomlib.org For example, mixed ligand complexes of Cu(II), Ni(II), Co(II), and Zn(II) have been prepared with 1,10-phenanthroline and a Schiff base derived from 2-aminomethylthiophenyl-4-bromosalicylaldehyde. eurjchem.com In these complexes, the 1,10-phenanthroline is a neutral bidentate ligand, while the Schiff base coordinates as a monobasic bidentate ligand through its azomethine nitrogen and phenolic oxygen. eurjchem.com Similarly, copper(II) complexes with a Schiff base derived from 4-bromo-(2-carboxyphenyl)-pyridine-2-ylethyleneamine and 1,10-phenanthroline have been synthesized and characterized as having an octahedral geometry. wisdomlib.org The inclusion of Schiff bases as co-ligands introduces additional donor atoms and structural diversity to the resulting metal complexes. jmchemsci.com

Ternary Metal Complexes Involving Amino Acids (e.g., Glycine, Homoserine)

Ternary complexes involving a metal ion, 1,10-phenanthroline, and an amino acid are of significant interest due to their potential biological relevance.

Glycine: A ternary copper(II) complex with 1,10-phenanthroline and L-glycine, [Cu(phen)(L-Gly)(H₂O)]·NO₃·1.5H₂O, has been synthesized and structurally characterized. tandfonline.com The crystal structure reveals a five-coordinate, distorted square pyramidal geometry around the copper(II) center. tandfonline.com Spectroscopic studies of ternary copper(II) complexes with 1,10-phenanthroline and various amino acids in aqueous solution suggest that most of these complexes adopt a pseudo-octahedral geometry. nih.gov

Homoserine and other amino acids: The study of ternary complexes extends to a variety of other amino acids. For instance, research on nickel(II) ternary complexes with 1,10-phenanthroline and amino acids such as glycine, α-alanine, β-alanine, proline, and others has been conducted using potentiometric measurements. tandfonline.com These studies have identified the formation of various species in solution, including Ni(Phen)(L)⁺ and Ni(Phen)₂(L)⁺, where L represents the amino acid. tandfonline.com Similarly, ternary copper(II) complexes with 1,10-phenanthroline and a range of amino acids have been investigated, providing insights into their structure and stability. nih.govresearchgate.net

| Metal Ion | Co-Ligand 1 | Co-Ligand 2 (Amino Acid) | Investigated Properties |

| Copper(II) | 1,10-Phenanthroline | L-Glycine | Crystal Structure, DNA Interaction tandfonline.com |

| Nickel(II) | 1,10-Phenanthroline | Glycine, α-Alanine, β-Alanine, Proline, etc. | Speciation, Stability Constants tandfonline.com |

| Copper(II) | 1,10-Phenanthroline | L-Arginine, L-Aspartic Acid, L-Histidine, etc. | Spectroscopic and Voltammetric Behavior nih.gov |

| Zinc(II) | 1,10-Phenanthroline | L-Phenylalanine, L-Alanine, L-Valine, etc. (as Schiff bases) | Spectroscopic Characterization, Antibacterial Activity aip.org |

Copper-Phenanthroline Conjugates and Their Metal Complexation

Copper complexes derived from 1,10-phenanthroline ligands are extensively studied due to their diverse coordination chemistry and redox properties. The phenanthroline scaffold can stabilize copper in both Cu(I) and Cu(II) oxidation states. The introduction of substituents on the phenanthroline ring, such as in 2,9-dimethyl-1,10-phenanthroline, influences the steric and electronic environment, impacting the resulting complex's stability and geometry.

Ternary copper(II) complexes, which include a phenanthroline derivative and another ligand like an amino acid, have been a significant area of research. mdpi.com These mixed-ligand complexes often exhibit interesting structural features and biological activities. mdpi.comwisdomlib.org For instance, the synthesis of a copper(II) complex with a Schiff base and 1,10-phenanthroline resulted in a proposed distorted octahedral geometry around the copper ion. wisdomlib.org

In a series of copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine ligands, spectroscopic studies indicated that in an aqueous solution around pH 7, the copper ion possesses a CuN₃O₂ chromophore, suggesting one of the alkylamino side chains is not involved in coordination. nih.gov The coordination geometry of these complexes in solution was found to shift from distorted tetragonal to trigonal bipyramidal as the size of the alkyl substituent increased. nih.gov The crystal structure of one such complex, [Cu(HL2)Cl₂]NO₃, revealed a five-coordinate copper(II) center with a geometry described as trigonal bipyramidal distorted square-based pyramidal (TBDSBP). nih.gov The copper was coordinated to the two ring nitrogens, one secondary amine nitrogen from a side chain, and two chloride ions. nih.gov

Table 1: Characteristics of Copper-Phenanthroline Complexes

| Complex Type | Copper Oxidation State | Typical Coordination Geometry | Key Findings |

|---|---|---|---|

| [Cu(phen)₂(ion)] | Cu(II) | Distorted Trigonal-Bipyramidal evitachem.com | The Cu(II) ion is five-coordinate, surrounded by N atoms from two phenanthroline ligands. evitachem.com |

| [Cu(L)Cl₂] (L = phen derivative) | Cu(II) | Trigonal Bipyramidal Distorted Square Based Pyramidal (TBDSBP) nih.gov | Geometry changes with the size of alkyl groups on the ligand side chains. nih.gov |

| Mixed Ligand (phen + Schiff base) | Cu(II) | Distorted Octahedral wisdomlib.org | Schiff base and phenanthroline act as co-ligands. wisdomlib.org |

Palladium Complexes and their Coordination Modes

Palladium(II) readily forms stable complexes with 1,10-phenanthroline and its derivatives. These complexes typically feature a square-planar geometry around the palladium center. The reaction of Pd(phen)Cl₂ with silver triflate in acetonitrile (B52724) yields [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, where two acetonitrile molecules coordinate to the palladium in a monodentate fashion. nih.govresearchgate.net

When the same reaction is performed in water, a dimeric complex, [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O, is formed. nih.govresearchgate.net In this structure, two [Pd(phen)]²⁺ units are linked by two hydroxo bridges. nih.govresearchgate.net The versatility in coordination allows for the formation of various structures depending on the solvent and reacting conditions.

Derivatives of 1,10-phenanthroline can also be used to create more complex palladium structures. For example, 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) reacts with PdCl₂ to form a linear coordination polymer. uctm.edu In other cases, palladium(II) complexes with mixed ligands, such as 1,10-phenanthroline and a thiolate ligand, have been synthesized, where the phenanthroline coordinates through its two nitrogen atoms and the thiolate ligands coordinate in a monodentate manner. mdpi.com

Table 2: Coordination Modes of Palladium-Phenanthroline Complexes

| Complex | Coordination Mode | Palladium Environment | Reference |

|---|---|---|---|

| [Pd(phen)(N≡CCH₃)₂]²⁺ | Monodentate (Acetonitrile), Bidentate (phen) | Square Planar | nih.govresearchgate.net |

| [Pd(phen)(μ-OH)]₂²⁺ | Bidentate (phen), Bridging (OH) | Dimeric, Square Planar | nih.govresearchgate.net |

| [Pd(L)]Cl₂ (L = N,N'-dialkyl derivative) | Tetradentate (L) | Distorted Square Planar | researchgate.net |

| [(PdCl₂)₃(L)] (L=bis-phen Schiff base) | Polymeric | Linear Coordination Polymer | uctm.edu |

Manganese(II), Zinc(II), and Other Divalent Metal Ion Complexation

1,10-phenanthroline and its derivatives form stable complexes with a range of divalent transition metal ions, including manganese(II) and zinc(II). These complexes often exhibit six-coordinate, octahedral geometries. For instance, mixed-ligand complexes with the general formula [M(CUM)(Phen)₂]Cl, where M is Mn(II) or Zn(II), have been reported to be six-coordinated. uobaghdad.edu.iq

In a study of mixed-ligand complexes, an asymmetric unit of Mn(C₇H₄BrO₂)(phen)₂(H₂O)·2H₂O was characterized. The Mn(II) ion is coordinated by four nitrogen atoms from two bidentate phenanthroline ligands and two oxygen atoms from a 4-bromobenzoate (B14158574) and a water molecule, resulting in a distorted octahedral geometry. dicames.online Similarly, a zinc(II) complex, cis-diaquabis(1,10-phenanthroline)zinc(II) diorotate hydrate, also showed a distorted octahedral coordination geometry with the zinc ion coordinated to two water molecules and two bidentate phenanthroline molecules. dicames.online

The complexation of these metal ions is a crucial aspect of understanding their potential roles in biological systems and catalysis. researchgate.netacs.org Speciation studies of Co(II), Ni(II), and Cu(II) complexes with 1,10-phenanthroline have shown that the predominant species are ML²⁺, ML₂²⁺, and ML₃²⁺. researchgate.net

Magnesium(II) and Aluminium(III) Coordination Structures

While less common than transition metal complexes, 1,10-phenanthroline also coordinates with main group metals like magnesium(II) and aluminium(III). The complex Mg(phen)₃₂·9H₂O has been synthesized and characterized. researchgate.net X-ray crystallographic studies on magnesium complexes often show a preference for an octahedral arrangement with a coordination number of six. researchgate.net

For aluminium(III), the formation of tris[1-10 phenanthroline]aluminium complex has been studied. NMR spectroscopy revealed that upon coordination of the phenanthroline ligand's nitrogen atoms to the aluminum center, the proton signals of the phenanthroline molecule experience a downfield shift compared to the free ligand. researchgate.net

Complexes with f-Block Elements

Coordination Properties Toward Lanthanides and Actinides (e.g., Am(III)/Eu(III))

The separation of trivalent minor actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear fuel reprocessing due to their similar chemical properties. rsc.orgresearchgate.net Ligands based on the 1,10-phenanthroline scaffold have emerged as highly promising candidates for this separation. acs.orgsciengine.com These ligands often incorporate both "soft" nitrogen donor atoms from the phenanthroline ring and "hard" oxygen donor atoms from appended functional groups like amides or carboxylic acids. rsc.org

This combination of hard and soft donors is key to their selectivity. According to the Hard-Soft-Acid-Base (HSAB) principle, the softer actinide ions (like Am³⁺) are expected to form stronger bonds with the soft nitrogen donors compared to the harder lanthanide ions (like Eu³⁺). researchgate.netnih.gov Density Functional Theory (DFT) calculations have supported this, showing that Am–N bonds in these complexes have a more covalent character than the corresponding Eu–N bonds. acs.org This enhanced covalency is considered a primary reason for the preferential binding and extraction of actinides. acs.orgrsc.org

The structure of the ligand plays a critical role. For example, 1,10-phenanthroline-2,9-dicarboxylic acid and its diamide derivatives are effective N,N',O,O'-tetradentate ligands that form stable complexes in strongly acidic media. rsc.org The extraction equilibrium constants for complexes with N-ethyl-N-tolyl-2-amide-1,10-phenanthroline follow the order Am(III) > Cm(III) > Eu(III). mdpi.com

Table 3: Complexation of f-Block Elements with Phenanthroline-Based Ligands

| Ligand Type | Metal Ions | Key Finding | Mechanism/Principle |

|---|---|---|---|

| Phenanthroline Diamides | Am(III), Eu(III) | Preferential extraction of Am(III) over Eu(III). rsc.org | Combination of hard (O) and soft (N) donors; higher covalency in Am-N bond. acs.org |

| Phenanthroline Carboxamides | Am(III), Cm(III), Eu(III) | Extraction order: Am(III) > Cm(III) > Eu(III). mdpi.com | Formation of M(NO₃)₃L and M(NO₃)₃L₂ complexes. mdpi.com |

| QL-DAPhen | Am(III), Eu(III) | Forms both 1:1 and 1:2 complexes with Eu(III). acs.org | Am-N bonds show more covalent character than Eu-N bonds. acs.org |

| Phenanthroline Dicarboxylic Acid (PDA) | An(III), Ln(III) | "Intra-ligand synergistic effect" between hard and soft donor centers. researchgate.netnih.gov | Softer actinide ion binds more strongly to hard oxygen donors due to influence of soft nitrogen donors. researchgate.netnih.gov |

Design of Ligands for Actinide/Lanthanide Separation

The molecular design of phenanthroline-based ligands is crucial for optimizing the efficiency and selectivity of actinide/lanthanide separation. rsc.org Researchers can customize the extraction properties by modifying the substituents on the phenanthroline core or at the amide nitrogen atoms. rsc.org

For example, a family of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides demonstrated high selectivity, with separation factors (SF) for Am/Eu of approximately 12. rsc.org Another ligand, 2,9-diacyl-bis((3,4-dihydroquinoline-1((2H)-yl)-1),10-phenanthroline (QL-DAPhen), achieved an SFₐₘ/ₑᵤ ranging from 29 to 44 in nitric acid solution. acs.org

The choice of diluent also significantly affects extraction efficiency. For tetradodecyl-1,10-phenanthroline-2,9-diamide (TDdPTDA), diluents affected the extraction ability in the order: nitrobenzene (B124822) > nitrophenyloctyl ether > F-3 > toluene. mdpi.comjst.go.jp

Supramolecular Assemblies Involving 1,10-Phenanthroline Ligands

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. rsc.org In the realm of 1,10-phenanthroline chemistry, these interactions are pivotal in the formation of intricate and stable supramolecular assemblies. acs.orgrsc.org The ability of these molecules to self-assemble based on molecular recognition principles is a key area of research. dicames.online

Role of Non-Covalent Interactions in Crystal Structure Formation

The crystal structure of compounds containing the 1,10-phenanthroline moiety is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netmdpi.comtandfonline.com These forces dictate the packing of molecules in the solid state, leading to the formation of diverse and often complex supramolecular architectures. researchgate.netmdpi.com

In the case of 2-amino-1,10-phenanthrolin-1-ium chloride, X-ray diffraction analysis reveals a crystal structure stabilized by a network of such interactions. semanticscholar.org The compound crystallizes in the monoclinic space group P21/n, with two independent molecules in the asymmetric unit. semanticscholar.org A key feature of its solid-state structure is the presence of π-π stacking interactions between the phenanthroline rings of adjacent cations. semanticscholar.org The centroid-centroid distances between these stacked rings range from 3.508(2) Å to 3.638(2) Å, with the phenanthroline moieties being inclined at an angle of 2.62(2)°. semanticscholar.org

The interplay of these non-covalent forces is a determining factor in the solid-state conformation of such molecules. researchgate.net The directional nature of hydrogen bonds, coupled with the less directional but significant π-π stacking, allows for the precise self-assembly of molecules into well-ordered crystalline materials. nih.gov

Table 1: Selected Intermolecular Interaction Data for 2-amino-1,10-phenanthrolin-1-ium chloride

| Interaction Type | Participating Groups | Distance (Å) |

|---|---|---|

| π-π Stacking | Phenanthroline ring centroids | 3.508(2) - 3.638(2) |

| Hydrogen Bonding | N-H···Cl | - |

| Hydrogen Bonding | C-H···Cl | - |

Data sourced from structural analysis of 2-amino-1,10-phenanthrolin-1-ium chloride. semanticscholar.org

Self-Assembled Molecular Complexes

The principles of molecular self-assembly can be harnessed to construct multicomponent structures from 1,10-phenanthroline and other molecular building blocks. nih.govmdpi.com An effective strategy involves the reaction of 1,10-phenanthroline with various substituted 2-aminobenzimidazoles in the presence of a suitable counter-ion, such as tetrafluoroborate (B81430) (BF4-). nih.govmdpi.com This process leads to the spontaneous formation of well-defined molecular complexes. nih.govmdpi.com

For instance, new molecular complexes have been prepared through the self-assembly of 1,10-phenanthroline (phen) and different substituted 2-aminobenzimidazoles. nih.govmdpi.com These complexes are formed through a self-organizing process in a water-ethanol solution containing the constituent molecules and NaBF4. mdpi.com

The resulting structures are stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.govsemanticscholar.org In one such complex, (phen)(1-methyl-2-amino-Bz)(H+)(BF4−), X-ray diffraction revealed that the crystal structure is stabilized by moderately strong hydrogen bonds between the 1-methyl-1H-benzimidazol-2-amine and 1,10-phenanthroline molecules (N-H···N). nih.govmdpi.com Additional stabilization is provided by hydrogen bonds involving the tetrafluoroborate anion (N-H···F) and C-H···F contacts. nih.govmdpi.com

Furthermore, π-π stacking between the aromatic rings of the benzimidazole (B57391) and phenanthroline moieties is a crucial factor in holding the molecular assembly together. nih.govsemanticscholar.org Theoretical calculations using Density Functional Theory (DFT) have shown that in some of these assemblies, protonated benzimidazole units act as hydrogen bond donors, binding to two phenanthroline molecules and a BF4- ion, while a non-protonated benzimidazole unit forms hydrogen bonds with a third phenanthroline molecule. nih.govsemanticscholar.orgresearchgate.net This intricate network of non-covalent interactions allows for the formation of stable, self-assembled supramolecular structures. nih.govsemanticscholar.org

Table 2: Examples of Self-Assembled Molecular Complexes with 1,10-Phenanthroline

| Complex | Constituent Molecules | Stabilizing Interactions |

|---|---|---|

| (phen)3(2-amino-Bz)2(H+)(BF4−)·3H2O | 1,10-phenanthroline, 1H-benzimidazole-2-amine, NaBF4 | Hydrogen bonding, π-π stacking |

| (phen)3(2-amino-5(6)-methyl-Bz)2(H+)(BF4−)·H2O | 1,10-phenanthroline, 5(6)-methyl-1H-benzimidazole-2-amine, NaBF4 | Hydrogen bonding, π-π stacking |

| (phen)(1-methyl-2-amino-Bz)(H+)(BF4−) | 1,10-phenanthroline, 1-methyl-benzimidazole-2-amine, NaBF4 | Hydrogen bonding, π-π stacking, C-H···F contacts |

Data derived from studies on self-assembly of 1,10-phenanthroline with 2-aminobenzimidazoles. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

The FTIR spectrum of 1,10-phenanthroline (B135089) and its derivatives is characterized by a series of distinct absorption bands. In the free ligand, characteristic bands for C=C and C=N stretching vibrations are typically observed. researchgate.net For instance, in 1,10-phenanthroline monohydrate, these bands appear at 1635 cm⁻¹ and 1584 cm⁻¹, respectively. researchgate.net The presence of an amino group in 1,10-phenanthrolin-2-amine introduces N-H stretching vibrations, which are expected in the region of 3300-3500 cm⁻¹. mdpi.com

Upon coordination with a metal ion, significant shifts in these vibrational frequencies occur, providing clear evidence of complex formation. The coordination of the nitrogen atoms of the phenanthroline ring to a metal center typically results in a shift of the C=N and C=C stretching bands to different wavenumbers. researchgate.netresearchgate.net For example, in a Co(II) complex, the C=C and C=N bands shifted to 1621 cm⁻¹ and 1518 cm⁻¹, respectively. researchgate.net These shifts are attributed to the alteration of the electron density within the phenanthroline ring system upon complexation. researchgate.net The analysis of these spectral changes is crucial for confirming the coordination of the ligand to the metal ion. researchgate.netumich.edu

Interactive Table:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 1,10-phenanthroline-based compounds displays a series of signals corresponding to the aromatic protons of the phenanthroline ring. For the parent 1,10-phenanthroline, these protons typically resonate in the region of 7.70 to 9.50 ppm. researchgate.net In a derivative, N-isopentyl-1,10-phenanthrolin-2-amine, the aromatic protons of the phenanthroline moiety appear at specific chemical shifts: δ 9.07 (dd), 8.12 (dd), 7.97 (d), 7.59 (d), 7.50 (dd), and 7.42 (d) ppm. rsc.org The signal for the amine proton (NH) is observed as a broad singlet at 5.44 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. For N-isopentyl-1,10-phenanthrolin-2-amine, the carbon signals of the phenanthroline ring are observed at δ 158.2, 149.2, 146.0, 145.0, 138.0, 135.8, 129.3, 126.5, 122.2, 120.8, and 108.4 ppm. rsc.org The assignment of these signals is crucial for confirming the structure of the molecule.

Interactive Table:

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. While specific DEPT analysis data for this compound is not extensively detailed in the provided search results, the ¹³C NMR data for derivatives like N-isopentyl-1,10-phenanthrolin-2-amine implicitly benefits from such techniques for accurate assignment of the aliphatic carbons of the isopentyl group. rsc.org For instance, the signals at 40.8, 38.5, 25.7, and 22.5 ppm correspond to the carbons of the isopentyl chain. rsc.org DEPT analysis would confirm the CH₂ groups at 40.8 and 25.7 ppm, the CH group at 38.5 ppm, and the two equivalent CH₃ groups at 22.5 ppm.

¹H and ¹³C NMR Spectroscopic Characterization and Chemical Shift Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

The UV-Vis spectrum of 1,10-phenanthroline and its derivatives typically shows intense absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic system. chemrj.orgnih.gov For instance, 1,10-phenanthroline exhibits absorption bands around 228 nm and 263 nm. researchgate.net

Upon complexation with a metal ion, a new, often broad and intense, absorption band may appear at a longer wavelength, typically in the visible region. nih.govdalalinstitute.com This new band is attributed to a ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transition. chemrj.orgnih.govdalalinstitute.com In the case of complexes with metals in high oxidation states, LMCT transitions are common, where an electron is excited from a ligand-based orbital to a metal-based orbital. dalalinstitute.com Conversely, with metals in low oxidation states and ligands with low-lying π* orbitals like phenanthroline, MLCT transitions are prevalent. nih.govdalalinstitute.com For example, a bis-Cu(I)-phenanthroline-2-amine complex exhibits an MLCT band at 23,040 cm⁻¹ (434 nm). nih.gov The position and intensity of this charge transfer band are sensitive to the nature of the metal ion, the substituents on the phenanthroline ligand, and the solvent environment. rsc.orgscirp.org

Interactive Table:

Spectroscopic Probes for DNA-Ligand Interactions

The 1,10-phenanthroline scaffold is a well-established DNA intercalator, and its derivatives are frequently studied for their interactions with nucleic acids. mdpi.comresearchgate.net The introduction of an amino group at the 2-position, as in this compound, provides an additional site for hydrogen bonding, potentially enhancing and modifying its binding properties. Various spectroscopic techniques are employed to probe these interactions.

UV-Visible Absorption Titration: This method is used to monitor changes in the absorption spectrum of the phenanthroline compound upon incremental addition of DNA. nih.gov Intercalation of the planar phenanthroline ring system between the DNA base pairs typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the π-π* transition bands. The appearance of an isobestic point in the spectra during titration suggests a clear equilibrium between the free ligand and the DNA-bound form. bohrium.com From this data, the intrinsic binding constant (Kb) can be calculated, providing a quantitative measure of the binding affinity.

Fluorescence Spectroscopy: The inherent fluorescence of many phenanthroline derivatives can be exploited to study DNA binding. nih.gov The fluorescence intensity of the ligand may be either quenched or enhanced upon interaction with DNA. For instance, the displacement of a fluorescent dye like ethidium (B1194527) bromide (EtBr), which is a known DNA intercalator, by the phenanthroline compound can be monitored. A decrease in the fluorescence of the EtBr-DNA system upon addition of the test compound indicates competitive binding. This method helps to confirm an intercalative binding mode and to determine the binding affinity. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding. bohrium.com The intrinsic CD spectrum of calf thymus DNA (CT-DNA) in its B-form shows a positive band around 275 nm and a negative band around 245 nm. bohrium.com Intercalation by a ligand like this compound can induce significant changes in these bands, reflecting distortions in the DNA secondary structure. Furthermore, if the phenanthroline compound is achiral, it may give rise to an induced CD signal in the region of its absorption bands upon binding to the chiral DNA molecule, providing strong evidence for a specific, ordered association. bohrium.com

These techniques collectively provide a detailed picture of the binding mode, affinity, and structural consequences of the interaction between this compound and DNA. researchgate.net

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized organic compounds, including derivatives of 1,10-phenanthroline. mdpi.comnih.gov This technique is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).

For a compound like this compound, HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides an exceptionally precise measurement of its molecular ion. nih.govmdpi.com This exact mass measurement allows for the unambiguous determination of the compound's elemental composition.

The process involves:

Calculating the theoretical exact mass of the proposed chemical formula (for this compound, C₁₂H₉N₃, the protonated molecule [M+H]⁺ has a theoretical m/z).

Measuring the experimental m/z of the molecular ion using HRMS. nih.gov

Comparing the experimental value to the theoretical value.

A match within a very small error margin (e.g., < 5 ppm) provides strong evidence that the synthesized compound has the correct molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com This confirmation is a critical step in the characterization of novel ligands and is routinely reported in synthetic procedures for phenanthroline derivatives. rsc.orgacs.org

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. rsc.orgnih.gov For this compound, obtaining suitable single crystals would allow for an unambiguous determination of its molecular structure and its packing in the solid state.

The analysis of a suitable crystal provides a wealth of structural information, including:

Molecular Conformation: The exact spatial arrangement of the atoms, confirming the planarity of the phenanthroline ring system and the geometry of the exocyclic amine group.

Bond Lengths and Angles: Precise measurements of all covalent bond distances and angles within the molecule. iucr.org These can be compared with known values for similar structures to identify any unusual geometric features.

Crystal System and Space Group: Determination of the unit cell parameters and the symmetry operations that define the crystal lattice. rsc.org

While the specific crystal structure for this compound is not detailed in the provided sources, numerous studies on closely related phenanthroline derivatives demonstrate the power of this technique. nih.govnih.gov For example, the crystal structure of 6-nitro-1,10-phenanthrolin-5-amine reveals detailed information on its bond distances, angles, and intermolecular interactions. iucr.org

The data from single-crystal X-ray diffraction extends beyond the single molecule, providing crucial insights into the intermolecular forces that govern the crystal packing. For this compound, two key interactions would be of primary interest: hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of the amine group (-NH₂) as a hydrogen bond donor and the heterocyclic nitrogen atoms of the phenanthroline ring as acceptors creates opportunities for extensive hydrogen bonding networks. The analysis would reveal intramolecular hydrogen bonds (e.g., between the amine hydrogen and the N10 nitrogen) and intermolecular hydrogen bonds that link molecules together, often forming chains, sheets, or more complex three-dimensional frameworks. iucr.orgnih.gov In the crystal structure of 6-nitro-1,10-phenanthrolin-5-amine, for instance, N—H⋯N and C—H⋯O hydrogen bonds link the molecules into chains. iucr.org

π-π Stacking Interactions: The planar, electron-deficient aromatic system of the phenanthroline core is prone to forming π-π stacking interactions with adjacent molecules. nih.govnih.gov The diffraction data allows for the measurement of the distance between the centroids of the aromatic rings and their relative orientation (e.g., parallel-displaced or T-shaped). These interactions are vital in stabilizing the crystal lattice and often result in columnar stacks of molecules. iucr.orgmdpi.com Centroid-centroid distances of approximately 3.5 Å are typical for such interactions in phenanthroline-containing crystals. nih.goviucr.org

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Advanced Spectroscopic Methods for Specific Applications

Content for this section was not specified in the provided outline.

Electron Spin Resonance (ESR) Studies of Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, including metal complexes with unpaired electrons. In the context of 1,10-phenanthroline derivatives, ESR spectroscopy provides valuable information about the coordination environment and binding modes of metal complexes.

For instance, studies on copper(II) complexes with 1,10-phenanthroline-derived ligands have utilized ESR to investigate their interaction with DNA. nih.gov DNA fiber EPR spectroscopy has been instrumental in determining the orientation of these complexes when bound to DNA. nih.govmdpi.com The spectra can reveal whether the complex binds via intercalation, where the phenanthroline ring inserts between the DNA base pairs, or through other modes like groove binding. nih.govmdpi.com The g-values and hyperfine splitting patterns observed in the ESR spectra offer details about the geometry of the copper(II) center and the nature of the coordinating atoms. nih.govmdpi.com

Research has shown that for some mono(1,10-phenanthroline)copper(II) complexes and their ternary complexes with amino acids, the phenanthroline moiety intercalates into the DNA, which is evidenced by a g-axis almost parallel to the DNA double helical axis in the ESR spectrum. nih.gov The planarity of the coordination sphere around the metal ion, influenced by substituents on the phenanthroline ring, has been found to be critical for this intercalative binding. nih.gov In some cases, ESR spectra indicate the presence of multiple binding species with different orientations on the DNA. mdpi.com

A study on a paramagnetic reddish-brown compound, Fe(phen)32, utilized solid-state EPR spectroscopy. The isotropic g-value of 2.002 at room temperature indicated that the unpaired electron resides on a phenanthroline moiety, leading to the formulation of the cation as [Fe(II)(phen)2(phen•−)]+. researchgate.net

Below is a table summarizing representative ESR data for copper(II) complexes of 1,10-phenanthroline derivatives interacting with DNA.

| Complex Type | Key ESR Finding | Reference |

| [Cu(phen)]2+ and ternary complexes with amino acids | Observation of a species with its g-axis almost parallel to the DNA double helical axis, suggesting intercalation. | nih.gov |

| Copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine | Changes in coordination geometry from distorted tetragonal to trigonal bipyramidal with increasing alkyl group size. | nih.gov |

| [Cu(phen)2(H2O)]2+ | Different coordination structures when bound to A-form and B-form DNA. | mdpi.com |

| Fe(phen)32 | Isotropic g-value of 2.002, indicating the unpaired electron is on a phenanthroline ligand. | researchgate.net |

Mössbauer Spectroscopy for Iron-Containing Complexes

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. It provides precise information about the oxidation state, spin state, and coordination geometry of iron in a complex. For iron complexes of 1,10-phenanthroline and its derivatives, Mössbauer spectroscopy has been instrumental in characterizing their electronic structure.

Studies on iron(II) and iron(III) complexes with 1,10-phenanthroline have used Mössbauer data to propose structures for these compounds. rsc.org For example, the technique has been used to confirm the presence of octahedrally coordinated Fe(III) with a high-spin state (S = 5/2) in binuclear complexes. rsc.org The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra are key to these determinations.

In one study, Mössbauer measurements of five-coordinate high-spin imidazole-ligated iron(II) porphyrinates with 1,10-phenanthroline as a hydrogen-bond acceptor showed a remarkable temperature dependence. nih.gov The analysis of data from applied magnetic field experiments for [Fe(OEP)(2-MeHIm)]·(1,10-phen) revealed a negative quadrupole splitting value and large asymmetry parameters, providing deep insight into the electronic configuration of the iron center. nih.gov

Furthermore, Mössbauer spectroscopy has been used to study a series of Fe(phen)₂X₂ and [Fe(phen)₃]X₂ complexes, with the results supporting a cis-structure for the bis-phenanthroline compounds. rsc.org

The following table presents illustrative Mössbauer spectroscopic data for iron complexes involving 1,10-phenanthroline.

| Complex | Key Mössbauer Finding | Reference |

| [phen₂FeCl(O)ClFe phen₂]Cl₂,4H₂O | Consistent with the presence of octahedrally co-ordinated Fe(III) with S= 5/2. | rsc.org |

| [Fe(OEP)(2-MeHIm)]·(1,10-phen) | Negative quadrupole splitting value and large asymmetry parameters, suggesting a specific electronic configuration. | nih.gov |

| Fe phen₂X₂ type complexes | Data in accordance with a cis-structure. | rsc.org |

Fluorescence Spectroscopy for Sensing and Biological Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to study the interaction of molecules with their environment and to detect specific analytes. Derivatives of 1,10-phenanthroline are often fluorescent and their emission properties can change upon binding to metal ions or biological macromolecules, making them useful as fluorescent sensors and probes.

Derivatives of 1,10-phenanthroline have been developed as fluorescent sensors for various metal ions, including Zn²⁺ and Hg²⁺. bohrium.comresearchgate.net For instance, two 1,10-phenanthroline derivatives, 2-(2-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline (L1) and 2-(2-iodophenyl)-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline (L2), were synthesized and shown to exhibit significant fluorescence enhancement upon binding to Zn²⁺, allowing for its visual recognition. bohrium.com Similarly, Schiff base compounds derived from 5-amino-1,10-phenanthroline have been investigated as fluorescent sensors for nitroaromatic compounds. nih.gov

In biological studies, the fluorescence of 1,10-phenanthroline-based probes can be quenched or enhanced upon interaction with macromolecules like proteins and DNA. The interaction of a new fluorescent probe, 2-methylbenzo[b] rsc.orgnih.govphenanthrolin-7(12H)-one (mBPO), with Bovine Serum Albumin (BSA) was studied, revealing that BSA quenches the fluorescence of mBPO, a phenomenon that can be used for the detection of the protein. The binding constants and the number of binding sites for such interactions can be calculated from the fluorescence titration data. nih.gov For example, the binding constant of a yttrium complex with a 1,10-phenanthroline derivative to BSA was determined to be 3.63 × 10⁵ M⁻¹ using the fluorescence method. nih.gov

The following table summarizes key findings from fluorescence spectroscopy studies of 1,10-phenanthroline derivatives.

| Probe/Complex | Analyte/Macromolecule | Key Finding | Reference |

| 2-(2-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline (L1) | Zn²⁺ | Significant fluorescence enhancement, detection limit of 0.092 uM. | bohrium.com |

| Schiff bases of 5-amino-1,10-phenanthroline | Nitroaromatic compounds | High sensitivity for sensing 1,3,5-trinitrophenol and 2,4-dinitrophenol. | nih.gov |

| 2-methylbenzo[b] rsc.orgnih.govphenanthrolin-7(12H)-one (mBPO) | Bovine Serum Albumin (BSA) | Fluorescence quenching upon binding, detection limit of 0.06 mg L⁻¹. | |

| Yttrium complex with 4,9-diazafluoren-9-one | Bovine Serum Albumin (BSA) | Binding constant of 3.63 × 10⁵ M⁻¹. | nih.gov |

Circular Dichroism (CD) for Chiral Recognition and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules and their interactions with other molecules, particularly biological macromolecules like DNA and proteins.

In the context of 1,10-phenanthroline derivatives, CD spectroscopy is extensively used to investigate the binding of their metal complexes to DNA. mdpi.combohrium.com The binding of a chiral metal complex to DNA can induce changes in the CD spectrum of the DNA, providing information about the binding mode (e.g., intercalation or groove binding) and any conformational changes in the DNA structure. bohrium.com For instance, the interaction of a tris-chelate nickel(II) complex with 4,7-diphenyl-1,10-phenanthroline (B7770734) with calf thymus DNA resulted in a strong CD spectrum, indicating that a shift in diastereomeric inversion equilibrium occurs, leading to an excess of one of the DNA-complex diastereomers. bohrium.com

CD spectroscopy is also crucial for studying chiral recognition. The enantiopreferential binding of [Ru(phen)₃]²⁺ to DNA has been investigated using linear and circular dichroism. acs.org Furthermore, CD studies have been employed to assess whether the core heterocyclic structure of 2,9-disubstituted 1,10-phenanthroline thiosemicarbazone derivatives can induce structural changes in telomeric quadruplex DNA. mdpi.com

When studying the interaction of these compounds with proteins, CD can reveal changes in the protein's secondary structure. For example, the titration of bovine serum albumin (BSA) with an achiral platinum(II) complex of 5,6-dimethyl-1,10-phenanthroline (B1329572) showed a reduction in the α-helical content of the albumin, as monitored by the characteristic negative peaks at 208 and 222 nm. nih.gov

The table below highlights significant applications of CD spectroscopy in the study of 1,10-phenanthroline derivatives.

| Compound/Complex | Interacting Molecule | Key CD Finding | Reference |

| [Ni(DIP)₃]²⁺ (DIP = 4,7-diphenyl-1,10-phenanthroline) | Calf Thymus DNA | Development of a strong CD spectrum upon addition to the racemate solution, suggesting a shift in diastereomeric inversion equilibrium. | bohrium.com |

| 2,9-Disubstituted 1,10-phenanthroline thiosemicarbazone derivatives | Telomeric Quadruplex DNA | Used to assess if the compounds induce structural changes in the quadruplex structure. | mdpi.com |

| Platinum(II) complex of 5,6-dimethyl-1,10-phenanthroline | Bovine Serum Albumin (BSA) | Reduction in the α-helical nature of the albumin upon binding. | nih.gov |

| Chiral Bis(1,10-phenanthroline) with Tröger's Base Skeleton | DNA | Dramatic change in the CD spectrum upon titration, indicating interaction with DNA. | oup.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to 1,10-phenanthroline (B135089) derivatives to predict a wide range of properties.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the optimized molecular geometry and analyzing the electronic structure of 1,10-phenanthroline-based molecules. For instance, studies on a protonated salt of 2-amino-1,10-phenanthroline, specifically 2-amino-1,10-phenanthrolin-1-ium chloride, utilized the B3LYP method with the 6-311++G(d,p) basis set to optimize its ground state geometry. semanticscholar.org The theoretical bond lengths and angles showed good agreement with experimental X-ray diffraction data. For example, the calculated bond lengths for the protonated N2 atom (N2-C1 and N2-C12) were 1.355 Å and 1.369 Å, respectively, which are comparable to the experimental values. semanticscholar.org Similarly, the calculated C1-N2-C12 angle of 122.95° was very close to the experimental finding of 123.0(3)°. semanticscholar.org

In another study, the molecular geometry of bis-Cu(I)-phenanthroline-2-amine was optimized using DFT methods, providing a foundational understanding of its structure. acs.orgresearchgate.net Furthermore, DFT has been used to evaluate the molecular and electronic structures of self-assembled molecular complexes involving 1,10-phenanthroline and 2-aminobenzimidazoles. nih.gov These calculations revealed how protonated benzimidazole (B57391) units act as hydrogen bond donors to the phenanthroline molecules, with the entire assembly stabilized by π-π stacking interactions. nih.gov The spatial distribution of frontier molecular orbitals (HOMO and LUMO) has also been calculated for various 1,10-phenanthroline derivatives, showing a correlation between the HOMO-LUMO energy levels and the experimentally determined reduction and oxidation potentials. mdpi.comgrafiati.com

Table 1: Comparison of Experimental and Theoretical Geometric Parameters for 2-amino-1,10-phenanthrolin-1-ium chloride

| Parameter | Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) |

| Bond Length | N2-C1 | 1.343(4) | 1.355 |

| Bond Length | N2-C12 | 1.381(4) | 1.369 |

| Bond Length | N3-C1 | 1.315(4) | 1.316 |

| Bond Length | N3-C12 | 1.351(4) | 1.349 |

| Bond Angle | C1-N2-C12 | 123.0(3) | 122.95 |

| Bond Angle | C1-N3-C12 | 116.4(3) | 118.25 |

Data sourced from a study using DFT/B3LYP method with 6-311++G(d,p) basis set. semanticscholar.org

Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, NMR Chemical Shifts, Electronic Spectra)

Theoretical calculations are crucial for interpreting experimental spectra. For 2-amino-1,10-phenanthrolin-1-ium chloride, DFT calculations were used to predict vibrational wavenumbers. semanticscholar.org The aromatic C-H stretching modes were calculated to be in the 3056-3017 cm⁻¹ range, aligning with the experimental observations of 3295-3030 cm⁻¹. semanticscholar.org The C=C and C=N stretching vibrations were calculated at 1645 cm⁻¹ and 1601 cm⁻¹, respectively, corresponding to experimental bands at 1622 cm⁻¹ and 1589 cm⁻¹. semanticscholar.org

Gauge-including atomic orbital (GIAO) 1H and 13C NMR chemical shifts have also been calculated and compared with experimental data, showing good agreement. semanticscholar.org The electronic absorption spectrum was determined using time-dependent DFT (TD-DFT), which helped in assigning the observed electronic transitions. semanticscholar.org For instance, the band around 330 nm was attributed to intra-ligand π → π* transitions. semanticscholar.org Similar TD-DFT calculations for bis-Cu(I)-phenanthroline-2-acetamide predicted an observable shift in the metal-to-ligand charge transfer band upon mechanical pulling. acs.org

Solvent Effects in Theoretical Spectroscopic Calculations

The inclusion of solvent effects in theoretical calculations is often necessary to achieve better agreement with experimental results obtained in solution. For 2-amino-1,10-phenanthrolin-1-ium chloride, the effect of DMSO as a solvent was included in the NMR and electronic absorption spectra calculations using the default polarizable continuum model (PCM). semanticscholar.org This approach helps to account for the influence of the solvent's dielectric medium on the molecular properties. semanticscholar.org

In studies of copper(II) complexes with 1,10-phenanthroline and L-glutamine, an implicit solvation method was used to evaluate properties in water and methanol. nih.govbohrium.com These calculations showed that solvation can cause significant shifts in vibrational wavenumbers and affect the energies of frontier molecular orbitals. nih.gov The study of 1,10-phenanthroline-5,6-dione's reactivity with diazomethane (B1218177) also highlighted the profound effect of the solvent, where different products were formed in aprotic versus protic media. researchgate.net

Theoretical Prediction of Metal Ion Selectivity (e.g., Actinide Selectivity)

DFT calculations have been pivotal in predicting and understanding the selectivity of phenanthroline-based ligands for specific metal ions, particularly in the context of separating actinides from lanthanides. Theoretical studies predicted that 1,10-phenanthroline-2,9-dicarboxamide (B1246272) would be selective for the Am(III) ion. nih.gov This prediction was based on the concept of "intra-ligand synergism," where a hard donor atom (oxygen) in the presence of a soft donor (nitrogen) preferentially binds to trivalent actinides. nih.gov

Further investigations into 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its derivatives explored their complexation with trivalent lanthanides and actinides. rsc.org The calculations showed that the presence of the softer nitrogen atoms in the phenanthroline moiety enhances the soft character of the actinide ion, leading to stronger binding with the hard oxygen donors compared to the corresponding lanthanide ion. rsc.org This enhanced selectivity is explained by Pearson's Hard-Soft-Acid-Base (HSAB) principle and frontier orbital theory. rsc.orgsmolecule.com A systematic study of four different phenanthroline-derived ligands also used DFT to compare their coordination properties and selectivity for Am(III) over Eu(III), identifying intramolecular hydrogen bonds and the size of the ligand cavity as dominant factors. rsc.org

Table 2: Factors Influencing Metal Ion Selectivity of Phenanthroline Derivatives

| Factor | Description | Theoretical Basis |

| Intra-ligand Synergism | Cooperative effect of hard (e.g., Oxygen) and soft (e.g., Nitrogen) donor atoms within the same ligand. | DFT calculations show preferential binding of hard donors to actinides in the presence of soft donors. nih.gov |

| HSAB Principle | Softer actinide ions are influenced by the soft nitrogen donors in the phenanthroline ring, leading to stronger interactions with hard oxygen donors. | Detailed analysis within the framework of the HSAB principle. rsc.org |

| Ligand Preorganization | The rigidity and pre-organized nature of the ligand cavity can enhance selectivity for metal ions of a specific size. | Molecular mechanics and DFT calculations on tetradentate polypyridyl ligands. researchgate.net |